(-)-Hinesol

描述

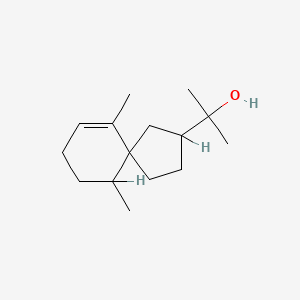

Structure

3D Structure

属性

IUPAC Name |

2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHTQRTTHCUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874757 | |

| Record name | TERPENE-3197-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59331-07-6 | |

| Record name | Hinesol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Biosynthesis of (-)-Hinesol in Atractylodes lancea: A Technical Guide

Executive Summary: Atractylodes lancea (Thunb.) DC., a perennial herb used in traditional Chinese medicine, is a rich source of bioactive sesquiterpenoids. Among these, (-)-hinesol has garnered significant attention for its anti-inflammatory, antibacterial, and antitumor properties. The rhizome of A. lancea exhibits distinct chemical variations, notably the Dabieshan/Hubei chemotype, which is characterized by high concentrations of this compound and β-eudesmol. Understanding the biosynthetic pathway of this compound is critical for quality control, breeding of high-yield cultivars, and exploring metabolic engineering strategies for its sustainable production. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, from its universal precursors to the key cyclization steps, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While several terpene synthase (TPS) genes have been identified in A. lancea, the specific enzyme responsible for the direct synthesis of this compound, a putative hinesol (B1673248) synthase (HNS), has not yet been functionally characterized. Current evidence points to a multi-step enzymatic process initiated by a sesquiterpene synthase acting on the central precursor, farnesyl pyrophosphate (FPP).

General Sesquiterpenoid Precursor Biosynthesis

The journey to this compound begins with the universal five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors via two distinct pathways:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA. Key rate-limiting enzymes include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). The MVA pathway is generally responsible for producing precursors for sesquiterpenoids (C15) and triterpenoids (C30).[1][2]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key control point.[2][3] This pathway primarily supplies precursors for monoterpenes (C10), diterpenes (C20), and carotenoids.

IPP and DMAPP units are condensed by prenyltransferases. Specifically, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[2][4] FPP is the universal and direct precursor for all sesquiterpenoids, including this compound.[2][4][5]

The Key Cyclization Step to this compound

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound is the defining step of the pathway. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs). While numerous TPS genes have been identified from the A. lancea transcriptome, the specific enzyme that directly produces this compound remains to be definitively isolated and functionally verified.[6][7][8][9][10][11]

However, based on transcriptomic data and known sesquiterpenoid chemistry, a plausible pathway can be hypothesized. Transcriptome analysis of A. lancea has identified unigenes annotated as (-)-germacrene D synthase .[2][10] Germacrene D is a known intermediate in the biosynthesis of various sesquiterpenoids in the Asteraceae family. The proposed pathway is as follows:

-

FPP to (-)-Germacrene D: A putative (-)-germacrene D synthase (GDS) catalyzes the cyclization of FPP to form the intermediate (-)-germacrene D.

-

(-)-Germacrene D to this compound: The (-)-germacrene D intermediate is likely converted to this compound. This subsequent step may involve protonation-initiated rearrangements and cyclization, potentially catalyzed by a cytochrome P450 monooxygenase or another enzyme, although the exact mechanism in A. lancea is currently uncharacterized.

This proposed pathway is supported by the frequent co-accumulation of hinesol with β-eudesmol, another major sesquiterpenoid in A. lancea. β-eudesmol is known to be synthesized from the intermediate germacrene A, highlighting that different germacrene synthases provide the foundational skeletons for the dominant sesquiterpenoids in this species.[8][12]

Quantitative Data on Sesquiterpenoid Accumulation

The production of this compound and other key sesquiterpenoids is highly dependent on the plant's genetic background (chemotype) and developmental stage.

Table 1: Relative Content of Major Volatile Compounds in Different A. lancea Chemotypes

| Chemotype/Region | Main Components | Hinesol (Relative Content %) | β-Eudesmol (Relative Content %) | Atractylon (Relative Content %) | Atractylodin (Relative Content %) | Reference |

| Dabieshan/Hubei | Hinesol, β-Eudesmol | High (e.g., 29.67 - 43.70) | High (e.g., 27.30 - 30.19) | Low | Low | [8][13][14] |

| Maoshan/Jiangsu | Atractylon, Atractylodin | Low | Low | High (e.g., 30.66) | High (e.g., 10.22) | [12][13][15] |

Note: Values are representative averages from cited studies and can vary based on specific location and environmental conditions.

Table 2: Sesquiterpenoid Accumulation Across Developmental Stages

| Developmental Stage | Key Observation | Reference |

| June | Lower levels of sesquiterpenoids | [10] |

| July | Peak accumulation of monoterpenoids | [10] |

| September | Peak accumulation of sesquiterpenoids | [10] |

| November | Declining levels of sesquiterpenoids | [10] |

Correlation analysis has also linked the expression of the upstream MVA pathway gene AlMVD1 (Mevalonate Diphosphate Decarboxylase) positively with hinesol content, indicating that precursor supply is a key factor in its accumulation.[10]

Methodologies for Pathway Elucidation

The identification and characterization of genes in the this compound pathway involve a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Identification of Candidate TPS Genes

-

Plant Material and RNA Extraction: Collect fresh rhizome tissue from a high-hinesol chemotype of A. lancea. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing (RNA-Seq): Construct cDNA libraries and perform high-throughput sequencing on a platform like Illumina or PacBio SMRT.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database) using BLASTx. Identify candidate TPS genes based on homology to known sesquiterpene synthases, particularly those from the TPS-a subfamily.[16]

-

Gene Cloning: Design gene-specific primers based on the candidate unigene sequences. Amplify the full-length open reading frame (ORF) from rhizome cDNA using PCR.

Protocol: Functional Characterization of a Candidate Hinesol Synthase

-

Vector Construction: Clone the full-length TPS ORF into a suitable prokaryotic expression vector (e.g., pET-28a or pGEX).

-

Heterologous Expression: Transform the expression construct into an E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[17][18]

-

Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assay: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, the purified enzyme (or crude cell lysate), and the substrate farnesyl pyrophosphate (FPP).[19]

-

Product Extraction and Analysis: Overlay the reaction with a layer of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap volatile products. Incubate at 30°C for 1-2 hours. Collect the solvent layer for analysis.

-

GC-MS Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the product by comparing its retention time and mass spectrum with an authentic this compound standard and library data (e.g., NIST).[19]

Protocol: Metabolite Profiling by GC-MS

-

Sample Preparation: Pulverize dried rhizome material (approx. 1.0 g). Extract the volatile oil via hydrodistillation for 4-5 hours or by solvent extraction with hexane.[13] Dry the collected oil over anhydrous sodium sulfate.

-

GC-MS Conditions:

-

Apparatus: Agilent GC-MS system (or equivalent).

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[13][20]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][13][20]

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50-60°C, hold for 1-3 min, ramp at 3-5°C/min to 180-210°C, then ramp at 10-25°C/min to 280°C and hold for 5 min.[6][10][20]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-500.

-

-

Compound Identification: Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices with published data. Quantify relative content based on peak area normalization.[15]

Protocol: Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis: Extract total RNA from various A. lancea tissues (rhizomes, stems, leaves) as described in 4.1. Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers.[6]

-

Primer Design: Design specific primers for the target TPS gene and a stable reference gene (e.g., GAPDH, Actin) using software like Primer Premier.

-

qRT-PCR Reaction: Perform the reaction using a SYBR Green-based master mix on a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[6]

Visualization of Pathways and Workflows

Caption: Hypothesized biosynthesis pathway of this compound from FPP in A. lancea.

Caption: Experimental workflow for the identification of a candidate this compound synthase gene.

Conclusion and Future Directions

The biosynthesis of this compound in Atractylodes lancea originates from the universal sesquiterpenoid precursor FPP. While the complete pathway has not been fully elucidated, current transcriptomic and metabolomic evidence strongly suggests a pathway proceeding through a germacrene-type intermediate, likely (-)-germacrene D. The distinct accumulation of this compound in specific chemotypes highlights a genetic basis for its production, which is regulated at the level of terpene synthase gene expression.

The critical next step for the scientific community is the definitive identification, cloning, and functional characterization of the specific terpene synthase(s) and any subsequent modifying enzymes (e.g., cytochrome P450s) responsible for converting FPP to this compound. This breakthrough would not only complete our understanding of this important metabolic pathway but also provide powerful genetic tools for the selective breeding of high-hinesol A. lancea cultivars and enable the development of microbial cell factories for the sustainable, industrial-scale production of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Transcript Profile of a Traditional Chinese Medicine, Atractylodes lancea, Revealing Its Sesquiterpenoid Biosynthesis of the Major Active Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, characterisation, and expression profiling of DXS and DXR genes in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. The formation of cyclic sesquiterpenes from farnesyl pyrophosphate by prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Genome-wide identification and expression analysis of the WRKY transcription factors related to sesquiterpenes biosynthesis in Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of candidate genes in sesquiterpenoid biosynthesis of Atractylodes lancea through combined metabolomic and transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biologia plantarum: Cloning and functional characterization of a terpene synthase gene AlTPS1 from Atractylodes lancea [bp.ueb.cas.cz]

- 12. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea by Using GC-MS and Chemical Pattern Recognition Analysis [mdpi.com]

- 14. Full-length transcriptome analysis of two chemotype and functional characterization of genes related to sesquiterpene biosynthesis in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Fingerprint of volatile oil of Atractylodes lancea by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterisation of Early Biosynthetic Steps of Atractylon via an Integrative Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Molecular cloning and functional characterization of two squalene synthase genes in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of (-)-Hinesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oil of Atractylodes lancea. Possessing a unique spiro[4.5]decane skeleton, this compound has garnered significant interest within the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and anti-ulcer properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its known mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for clarity and comparative ease.

Physical Properties of this compound

This compound is a crystalline solid at room temperature with a characteristic woody and earthy aroma. Its physical properties are summarized in the table below. While the levorotatory nature is indicated by its name, a specific optical rotation value from a peer-reviewed source remains to be cited.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Crystalline solid / Powder | [2] |

| Melting Point | 56-60 °C | |

| Boiling Point | 129 °C at 4 Torr; ~311-312 °C at 760 mmHg (estimated) | |

| Density | 0.96 g/cm³ (at 25 °C) | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, and other organic solvents. Insoluble in water. | [2] |

| Optical Rotation [α] | Levorotatory (-) | [1] |

Chemical and Spectroscopic Properties of this compound

This compound is a tertiary alcohol with a spirovetivane-type sesquiterpenoid structure. Its IUPAC name is 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[1]. The structural and spectroscopic data are crucial for its identification and characterization.

Spectroscopic Data Summary

Detailed spectral data for this compound is essential for its unambiguous identification. Below is a summary of typical spectroscopic characteristics.

| Spectroscopy | Characteristic Peaks and Features |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) groups, methine protons, and a hydroxyl proton. The spectrum is complex due to the rigid spirocyclic system. |

| ¹³C NMR | Approximately 15 distinct carbon signals, including those for methyl, methylene, methine, and quaternary carbons (including the alcohol-bearing carbon and the spiro-carbon). The chemical shifts are influenced by the strained ring system. |

| Infrared (IR) | A broad absorption band in the region of 3200-3550 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations are observed below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 222. Fragmentation patterns often involve the loss of a water molecule (M⁺ - 18) and cleavage of the alkyl groups adjacent to the hydroxyl group. |

Experimental Protocols

Isolation of this compound from Atractylodes lancea

A common method for the isolation of this compound is through hydrodistillation of the essential oil from the rhizomes of Atractylodes lancea, followed by column chromatography.

Caption: this compound induces apoptosis via JNK activation.

Inhibition of MEK/ERK and NF-κB Pathways in Lung Cancer

In non-small cell lung cancer (NSCLC) cells, this compound has been reported to inhibit cell proliferation and induce apoptosis by downregulating the MEK/ERK and NF-κB signaling pathways. This dual inhibition disrupts key cellular processes that promote cancer cell survival and growth.

Inhibition of Pro-Survival Pathways by this compound

Caption: this compound inhibits MEK/ERK and NF-κB pathways.

Inhibition of H+,K+-ATPase

This compound is a known inhibitor of the gastric proton pump, H+,K+-ATPase. This inhibitory action is believed to be the basis for the traditional use of Atractylodes lancea in treating gastric ulcers. It appears to interact with the E1 state of the enzyme.

Logical Flow of H+,K+-ATPase Inhibition

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Conclusion

This compound is a sesquiterpenoid of significant scientific interest due to its well-defined physical and chemical properties and its promising pharmacological activities. The information and protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.

References

(-)-Hinesol CAS number and analytical standards

An in-depth examination of the chemical properties, analytical standards, and biological activity of the sesquiterpenoid (-)-Hinesol for researchers, scientists, and drug development professionals.

This compound, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from the rhizome of Atractylodes lancea, a plant with a history in traditional medicine, this compound is now a subject of modern scientific investigation. This guide provides a comprehensive overview of its chemical identity, analytical standards, and known biological interactions, with a focus on its implications for cancer research.

Chemical and Physical Data

This compound is chemically defined as 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 23811-08-7 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C15H26O | [1][2][3][9] |

| Molecular Weight | 222.37 g/mol | [1][2][3] |

| IUPAC Name | 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | [1] |

| Synonyms | Hinesol, Agarospirol | [1][2][4] |

| Appearance | Powder | [10] |

| Melting Point | 59-60°C | [4] |

| Boiling Point | 312.2±11.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][10] |

Analytical Standards and Quality Control

For research and development purposes, obtaining well-characterized this compound is crucial. Several suppliers offer analytical standards, typically with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[1][6][7]

Table of Analytical Specifications from Representative Suppliers:

| Supplier | Purity Specification | Analytical Methods Provided |

| Smolecule | >98% (or refer to the Certificate of Analysis) | Not specified |

| BioCrick | >98% | COA, HPLC, MS, NMR, MSDS |

| Biopurify | 95%~99% | HPLC-DAD or/and HPLC-ELSD, Mass, NMR |

| Molnova | 98% purity | HPLC, NMR |

| Cenmed | ≥98% (HPLC) | HPLC |

Certificates of Analysis (COA) are generally available from suppliers and provide detailed information on the specific batch's purity and the analytical methods used for its determination.[7] Common analytical techniques for quality control include HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][7]

Biological Activity and Signaling Pathways

This compound has demonstrated potent anticancer properties in preclinical studies.[3][4][11] Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest.[3][4]

Specifically, this compound has been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival. Studies have revealed its ability to downregulate the MEK/ERK and NF-κB pathways.[3][4][11] Furthermore, it influences the expression of crucial proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bax, and Bcl-2.[3][4][11] In human leukemia HL-60 cells, this compound has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][10]

The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells.

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the conducting research institutions, the general methodologies for assessing the biological activity of this compound can be inferred from the literature.

Cell Viability and Proliferation Assays:

-

Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Cancer cell lines (e.g., A549, NCI-H1299, HL-60) are seeded in 96-well plates and treated with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured with a microplate reader to determine cell viability.

Apoptosis Assays:

-

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

-

Procedure: Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Confirmation: DNA fragmentation analysis (DNA ladder assay) and observation of nuclear morphology changes (e.g., using DAPI staining) can be used to confirm apoptosis.

Western Blot Analysis for Protein Expression:

-

Method: Western blotting is used to detect changes in the expression levels of proteins involved in the targeted signaling pathways.

-

Procedure: Following treatment with this compound, cells are lysed to extract total protein. Protein concentrations are determined (e.g., using a BCA protein assay kit). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., MEK, ERK, NF-κB, JNK, Cyclin D1, Bax, Bcl-2) and a loading control (e.g., GAPDH). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following workflow illustrates a typical experimental approach for investigating the anticancer effects of this compound.

Caption: A generalized experimental workflow for studying this compound.

References

- 1. Buy Hinesol | 23811-08-7 | >98% [smolecule.com]

- 2. Hinesol | 23811-08-7 | Data Sheet | BioChemPartner [biochempartner.com]

- 3. molnova.cn:443 [molnova.cn:443]

- 4. Agarospirol | CAS#:23811-08-7 | Chemsrc [chemsrc.com]

- 5. Hinesol - CAS - 23811-08-7 | Axios Research [axios-research.com]

- 6. cenmed.com [cenmed.com]

- 7. molnova.cn [molnova.cn]

- 8. HINESOL | 23811-08-7 [chemicalbook.com]

- 9. Hinesol [webbook.nist.gov]

- 10. Hinesol | CAS:23811-08-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Anticancer Potential of (-)-Hinesol in Leukemia: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the anticancer properties of (-)-Hinesol, a natural sesquiterpenoid, with a specific focus on its efficacy and mechanisms of action in leukemia cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound, a bioactive compound isolated from the traditional medicinal plant Atractylodes lancea, has demonstrated significant anticancer activities. This guide synthesizes the current scientific findings on its effects on leukemia cells, detailing its role in inhibiting cell growth, inducing programmed cell death (apoptosis), and modulating key cellular signaling pathways. The presented data underscores the potential of this compound as a novel therapeutic agent in the treatment of leukemia.

Core Anticancer Mechanisms in Leukemia Cells

This compound exerts its antileukemic effects through a multi-pronged approach, primarily by inducing apoptosis and potentially causing cell cycle arrest. The primary mechanism identified is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress and apoptosis.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in human leukemia HL-60 cells.[1][2][3] This is characterized by key morphological and biochemical changes, including nuclear fragmentation and DNA fragmentation.[1][2][3] The pro-apoptotic activity of this compound is significantly greater than that of other related compounds, such as β-eudesmol.[1][2]

Modulation of Signaling Pathways

The apoptotic effects of this compound in leukemia cells are mediated through the activation of the JNK signaling pathway.[1][2][3] This activation occurs prior to the onset of apoptosis, suggesting it is a key initiating event.[1][2] In other cancer cell types, this compound has also been shown to suppress the MEK/ERK and NF-κB pathways, which are crucial for cancer cell proliferation and survival.[2][4][5][6] Further investigation is warranted to determine the role of these pathways in leukemia cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in leukemia cells.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |

| HL-60 | Not Specified | Not Specified | Not Specified in abstract | [1][2][3] |

Table 2: Apoptosis Induction by this compound in A549 Cells (as a reference)

| Treatment | Concentration (µg/mL) | Apoptotic Cells (%) | Reference |

| Control | 0 | Not Specified | [4] |

| This compound | 2 | 21.2 ± 0.96 | [4] |

| This compound | 8 | 36.0 ± 1.04 | [4] |

Note: Data from a non-small cell lung cancer cell line is provided as a reference for the dose-dependent pro-apoptotic effect of this compound.

Table 3: Cell Cycle Analysis of this compound in A549 Cells (as a reference)

| Treatment | Concentration (µg/mL) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 0 | Not Specified | Not Specified | Not Specified | [4] |

| This compound | 2, 8 | Increased | Not Specified | Decreased | [4] |

Note: This data from a non-small cell lung cancer cell line suggests that this compound can induce cell cycle arrest at the G0/G1 phase.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

-

Materials:

-

Leukemia cell lines (e.g., HL-60)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed leukemia cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) and incubate overnight.[8]

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10-50 µL of MTT solution to each well and incubate for 4 hours in a humidified atmosphere at 37°C.[7]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Materials:

-

Treated and untreated leukemia cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in leukemia cells by treating with this compound for the desired time.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]

-

Materials:

-

Treated and untreated leukemia cells

-

Cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI/Triton X-100 staining solution (containing RNase A)[12]

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 2 x 10^6 cells and wash with cold PBS.[12]

-

Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[12]

-

Centrifuge the fixed cells and wash with cold PBS.

-

Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution.[12]

-

Incubate for 15-30 minutes at room temperature or 37°C in the dark.[12][13]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates.[14][15]

-

Materials:

-

Treated and untreated leukemia cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.[16]

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[16]

-

Block the membrane for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and incubate with a chemiluminescent substrate.[16]

-

Capture the signal using an imaging system and quantify band intensities using densitometry software.[16]

-

Visualizations

Signaling Pathway Diagram

References

- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells | springermedizin.de [springermedizin.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. medium.com [medium.com]

- 16. benchchem.com [benchchem.com]

Anti-inflammatory effects of (-)-Hinesol

An In-depth Technical Guide to the Anti-inflammatory Effects of (-)-Hinesol

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oil of various plants, most notably from the rhizomes of Atractylodes lancea.[1][2][3] This compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-ulcer, anti-microbial, and anti-cancer properties.[4][5] Emerging research has specifically highlighted its potent anti-inflammatory effects, positioning this compound as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The core mechanisms identified are the inhibition of the Src-mediated NF-κB pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Inhibition of the Src-Mediated NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Research indicates that this compound effectively suppresses this pathway.[1][2] Studies have demonstrated that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3]

A key upstream regulator in this process is the proto-oncogene tyrosine-protein kinase Src. Molecular docking and experimental evidence have shown a direct interaction between this compound and Src.[2] By inhibiting Src activation, this compound prevents the downstream activation of the NF-κB cascade, leading to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

Caption: Inhibition of the Src-mediated NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][7] Studies have shown that this compound can modulate MAPK activity. Specifically, it has been found to decrease the phosphorylation of ERK in non-small cell lung cancer cells, a pathway also implicated in inflammatory processes.[2][3] Furthermore, this compound has been observed to induce the activation of JNK, which, while often associated with apoptosis in cancer studies, is also a key regulator of inflammatory gene expression.[4][8] The precise interplay of MAPK modulation in the context of inflammation requires further elucidation, but it represents another significant mechanism of action for this compound.

Caption: Modulation of MAPK (ERK/JNK) signaling pathways by this compound.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Treatment Group | Result | Reference |

| Pro-inflammatory Cytokines | |||

| IL-1β | This compound | Dose-dependent reduction | [1] |

| IL-18 | This compound | Dose-dependent reduction | [1] |

| IL-6 | This compound | Dose-dependent reduction | [1] |

| TNF-α | This compound | Dose-dependent reduction | [1] |

| Inflammatory Enzymes | |||

| iNOS | This compound | Reduced expression | [1] |

Table 2: In Vivo Effects of this compound in DSS-Induced Ulcerative Colitis Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Disease Activity Index (DAI) | This compound | Significant improvement vs. DSS group | [1] |

| Colon Length | This compound | Improvement in colon shortening | [1] |

| Oxidative Stress Markers | |||

| SOD, GSH-px, CAT | This compound | Increased levels (antioxidant effect) | [1] |

| MDA | This compound | Decreased levels (reduced lipid peroxidation) | [1] |

| Signaling Proteins | |||

| p-Src, p-NF-κB p65, p-IκBα | This compound | Decreased expression in colon tissue | [2] |

Experimental Protocols

The anti-inflammatory properties of this compound have been validated using standardized experimental models.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to suppress the inflammatory response in cultured macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying doses of this compound for 24 hours, and viability is assessed using a CCK-8 or MTT assay.[1]

-

Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).[1]

-

Quantification of Inflammatory Mediators:

-

Cytokines: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[1]

-

Nitric Oxide (NO): NO production is measured indirectly by quantifying nitrite (B80452) in the supernatant using the Griess reagent.

-

-

Western Blot Analysis: To probe the mechanism, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-ERK) and their total forms.[2]

Caption: Experimental workflow for in vitro anti-inflammatory analysis.

Protocol 2: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol evaluates the therapeutic efficacy of this compound in a chemically-induced mouse model of inflammatory bowel disease.[1]

-

Acclimatization: Male C57BL/6 mice are acclimatized for one week under standard laboratory conditions.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

-

This compound Administration: The treatment group receives this compound via oral gavage daily, starting concurrently with or slightly before DSS administration. The vehicle control group receives the vehicle (e.g., DMSO or corn oil) alone.[1]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized. The entire colon is excised, and its length is measured.

-

Analysis:

-

Histology: A distal portion of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with H&E to assess tissue damage and inflammatory cell infiltration.

-

Biochemical Analysis: Colon tissue is homogenized to measure cytokine levels (ELISA), oxidative stress markers (commercial kits for SOD, MDA, etc.), and for Western blot analysis of signaling proteins.[1]

-

Caption: Experimental workflow for in vivo anti-inflammatory analysis.

Conclusion

This compound demonstrates significant anti-inflammatory activity by targeting key signaling pathways, primarily the Src-mediated NF-κB and MAPK cascades. This inhibitory action translates to a marked reduction in the production of pro-inflammatory cytokines and enzymes, as validated by robust in vitro and in vivo data. The well-defined mechanisms and quantifiable efficacy make this compound a compelling molecule for further investigation and development as a therapeutic agent for a range of inflammatory disorders. Future research should focus on its pharmacokinetic and safety profiles to facilitate its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of H+,K+ -ATPase by hinesol, a major component of So-jutsu, by interaction with enzyme in the E1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Mechanism of (-)-Hinesol: A Technical Guide

An In-depth Analysis of the Molecular Pathways and Cellular Effects of a Promising Natural Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid extracted from the traditional medicinal plant Atractylodes lancea, has emerged as a compound of significant interest in oncology research. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-cancer effects. Primarily, this compound induces apoptosis and causes cell cycle arrest in various cancer cell lines, notably in non-small cell lung cancer (NSCLC) and leukemia.[1][2][3][4] Its activity is mediated through the modulation of critical signaling pathways, including the MEK/ERK, NF-κB, and JNK pathways. This document provides a detailed overview of the signaling cascades, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are underpinned by its ability to interfere with key cellular signaling pathways that govern cell survival, proliferation, and inflammation.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in several cancer cell lines.[1][2][3][4] In human leukemia HL-60 cells, treatment with this compound leads to characteristic apoptotic features such as nuclear and DNA fragmentation.[2][3] The pro-apoptotic activity of this compound is associated with the regulation of the Bcl-2 family of proteins. Specifically, in A549 NSCLC cells, this compound treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

A significant component of this compound's anti-proliferative effect is its ability to arrest the cell cycle. In A549 cells, this compound induces cell cycle arrest at the G0/G1 phase in a concentration-dependent manner.[1] This is accompanied by a decrease in the percentage of cells in the G2/M phase.[1] The G0/G1 arrest is mediated by the downregulation of cyclin D1, a key regulatory protein required for the transition from the G1 to the S phase of the cell cycle.[1]

Modulation of Key Signaling Pathways

The apoptotic and cell cycle inhibitory effects of this compound are a consequence of its influence on several critical intracellular signaling pathways.

-

MEK/ERK Pathway: In NSCLC cells, this compound has been shown to downregulate the MEK/ERK pathway.[1] It achieves this by decreasing the phosphorylation of both MEK1/2 and ERK1/2, without altering their total protein levels.[1] The MEK/ERK pathway is a central signaling cascade that promotes cell proliferation and survival, and its inhibition is a key mechanism of this compound's anti-cancer action.

-

NF-κB Pathway: The NF-κB signaling pathway is another crucial target of this compound in NSCLC cells.[1] this compound treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators like Bcl-2 and cyclin D1.

-

JNK Pathway: In human leukemia HL-60 cells, the mechanism of apoptosis induction by this compound is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] The activation of JNK precedes the onset of apoptosis, suggesting its crucial role in initiating the cell death program in these cells.[2][4]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various studies. The following tables summarize the key findings.

| Cell Line | Assay | Concentration (µg/mL) | Observation | Reference |

| A549 (NSCLC) | Apoptosis Assay | 2 | 21.2 ± 0.96% apoptotic cells | [1] |

| 8 | 36.0 ± 1.04% apoptotic cells | [1] | ||

| NCI-H1299 (NSCLC) | MTT Assay | Not specified | Dose- and time-dependent inhibition of proliferation | [1] |

| HL-60 (Leukemia) | MTT Assay | Not specified | IC50 = 4.9 µg/mL (22.1 µM) | [1] |

Table 1: Cytotoxicity and Apoptosis Induction by this compound.

| Cell Line | Treatment | G0/G1 Phase (%) | G2/M Phase (%) | Reference |

| A549 (NSCLC) | Control | Not specified | Not specified | [1] |

| Hinesol (Concentration-dependent) | Increased | Decreased | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution.

| Cell Line | Protein | Effect of this compound | Pathway | Reference |

| A549 (NSCLC) | p-MEK1/2 | Decreased | MEK/ERK | [1] |

| p-ERK1/2 | Decreased | MEK/ERK | [1] | |

| p-IκBα | Decreased | NF-κB | [1] | |

| p-p65 | Decreased | NF-κB | [1] | |

| Bax | Increased | Apoptosis | [1] | |

| Bcl-2 | Decreased | Apoptosis | [1] | |

| Cyclin D1 | Decreased | Cell Cycle | [1] | |

| HL-60 (Leukemia) | JNK | Activated | JNK | [2][4] |

Table 3: Molecular Targets of this compound in Cancer Cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the MEK/ERK and NF-κB pathways in NSCLC cells.

Caption: this compound induces apoptosis via JNK activation in leukemia cells.

Caption: General experimental workflow to study this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. For specific antibody concentrations, incubation times, and instrument settings, refer to the original research articles.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1299, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 8 µg/mL) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

-

Cell Culture and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-IκBα, IκBα, p-p65, p65, Bax, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through the induction of apoptosis and G0/G1 cell cycle arrest. Its mechanisms of action are well-defined in NSCLC and leukemia cell lines, involving the inhibition of the pro-survival MEK/ERK and NF-κB pathways and the activation of the pro-apoptotic JNK pathway. The modulation of key regulatory proteins such as Bax, Bcl-2, and cyclin D1 further corroborates its anti-cancer effects.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:

-

In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Broader Spectrum of Cancers: Investigating the effect of this compound on a wider range of cancer types could reveal additional therapeutic applications.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective and less toxic treatment regimens.

-

Elucidation of Other Mechanisms: Further studies into its effects on other cancer-related processes such as angiogenesis, metastasis, and the tumor microenvironment are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

The Inhibitory Effect of (-)-Hinesol on the MEK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a compound of interest in oncology research. Accumulating evidence suggests that this compound exerts anti-tumor effects across different cancer cell lines. A key mechanism underlying its therapeutic potential is the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the MEK/ERK signaling pathway, a central regulator of cell proliferation, survival, and differentiation. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Time Point(s) | Reference |

| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 22.1 µM | Not Specified | [1] |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | Dose- and time-dependent inhibition observed | 24 and 48 h | [2][3] |

| NCI-H1299 | Non-Small Cell Lung Cancer | MTT Assay | Dose- and time-dependent inhibition observed | 24 and 48 h | [2][3] |

Table 2: Induction of Apoptosis by this compound in A549 Cells

| This compound Concentration | Percentage of Apoptotic Cells | Fold Increase vs. Control | Time Point | Reference |

| 0 µg/mL (Control) | Baseline | 1.0 | 24 h | [4] |

| 2 µg/mL | 21.2 ± 0.96% | Not specified | 24 h | [4] |

| 8 µg/mL | 36.0 ± 1.04% | Not specified | 24 h | [4] |

Table 3: Effect of this compound on MEK/ERK and Downstream Protein Expression in A549 Cells

| Target Protein | This compound Concentration(s) | Observed Effect | Reference |

| Phospho-MEK1/2 | 2 and 8 µg/mL | Decreased expression | [2] |

| Phospho-ERK1/2 | 2 and 8 µg/mL | Decreased expression | [2] |

| Cyclin D1 | 2 and 8 µg/mL | Decreased expression | [2] |

| Bcl-2 | 2 and 8 µg/mL | Decreased expression | [2] |

| Bax | 2 and 8 µg/mL | Increased expression | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on the MEK/ERK pathway. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Cell Culture

-

Cell Lines: A549 (human lung carcinoma) and NCI-H1299 (human non-small cell lung cancer) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for the desired time points (e.g., 24 and 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

This technique is used to quantify the percentage of apoptotic cells and to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: A549 cells are seeded in 6-well plates and treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Apoptosis Staining (Annexin V/PI):

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

Analysis is performed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

-

Cell Cycle Staining (PI):

-

Cells are fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed with PBS and treated with RNase A.

-

Cells are stained with Propidium Iodide.

-

Analysis is performed on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

-

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins, including the phosphorylated forms of MEK and ERK.

-

Cell Lysis: A549 cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-MEK, MEK, p-ERK, ERK, cyclin D1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the MEK/ERK signaling pathway and its downstream consequences.

Caption: this compound inhibits the phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.

Experimental Workflow Diagram

The following flowchart outlines the general experimental process for investigating the effects of this compound on the MEK/ERK pathway.

Caption: A typical workflow for studying the anticancer effects of this compound.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of the MEK/ERK signaling pathway in non-small cell lung cancer cells.[2][3] This inhibition leads to a cascade of downstream events, including the downregulation of key cell cycle regulators like cyclin D1 and the modulation of apoptotic proteins such as Bcl-2 and Bax, ultimately resulting in cell cycle arrest and apoptosis.[2] The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of the MEK/ERK pathway and evaluating its efficacy in in vivo models. The consistent findings across multiple studies underscore the promise of this compound as a lead compound for the development of novel anti-cancer therapies targeting the MEK/ERK signaling cascade.

References

- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of (-)-Hinesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the sesquiterpenoid (-)-Hinesol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data has been compiled from peer-reviewed literature and represents the most accurate and complete assignments available.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.55 | m | |

| 1β | 1.95 | m | |

| 2α | 1.42 | m | |

| 2β | 1.63 | m | |

| 3 | 1.80 | m | |

| 6α | 1.25 | m | |

| 6β | 1.71 | m | |

| 8α | 1.38 | m | |

| 8β | 1.60 | m | |

| 9 | 5.35 | br s | |

| 12 | 1.22 | s | |

| 13 | 1.22 | s | |

| 14 | 0.95 | d | 6.8 |

| 15 | 1.68 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.2 |

| 2 | 19.5 |

| 3 | 41.8 |

| 4 | 49.6 |

| 5 | 56.4 |

| 6 | 27.8 |

| 7 | 42.1 |

| 8 | 26.5 |

| 9 | 121.8 |

| 10 | 149.8 |

| 11 | 72.4 |

| 12 | 27.2 |

| 13 | 27.0 |

| 14 | 16.5 |

| 15 | 21.7 |

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation and characterization. The following is a generalized protocol for the NMR analysis of sesquiterpenoids like this compound.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

-

¹³C NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.

-

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of all signals.

Structure Elucidation Workflow

The process of determining the structure of a natural product like this compound using NMR spectroscopy typically follows a logical workflow. This workflow involves a series of 2D NMR experiments that provide crucial connectivity information.

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Key Signaling Pathways in Hinesol (B1673248) Research

While this compound itself is not directly involved in signaling pathways, its biological activities are often studied in the context of cellular signaling. For instance, research has investigated the apoptosis-inducing effects of hinesol in human leukemia HL-60 cells, suggesting an interaction with specific signaling cascades. A simplified representation of a generic apoptosis signaling pathway that could be investigated in relation to hinesol's activity is provided below.

Caption: A potential signaling pathway for hinesol-induced apoptosis.

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Hinesol from Atractylodes Rhizome

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found in the essential oil of Atractylodes rhizome, a plant widely used in traditional medicine. This compound has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. These application notes provide detailed protocols for the extraction of this compound from Atractylodes rhizome using various methods, a summary of expected yields, and a protocol for its subsequent purification. The provided information is intended to guide researchers in obtaining this compound for further investigation and drug development endeavors. The primary species used for extraction are Atractylodes lancea, Atractylodes macrocephala, and Atractylodes chinensis.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of essential oil and the concentration of this compound can vary significantly based on the extraction method, the specific species of Atractylodes, and its geographical origin. The following tables summarize the quantitative data from cited studies.

Table 1: Comparison of Essential Oil Yield from Atractylodes macrocephala Using Different Extraction Methods

| Extraction Method | Total Essential Oil Yield (%) | Reference |

| Steam Distillation | 1.01 | [1] |

| Ultrasonic-assisted Extraction | 1.60 | [1] |

| Supercritical Fluid Extraction (SFE-CO₂) | 2.32 | [1] |

Table 2: Relative Content of Hinesol (B1673248) in Essential Oil from Atractylodes lancea

| Geographical Origin | Relative Hinesol Content (%) | Key Co-constituents | Reference |

| Area 3 (e.g., Shangluo, Shaanxi Province) | 43.70 ± 5.10 | β-eudesmol (30.19 ± 2.88%) | [2] |

| Area 2 | 29.67 ± 5.22 | β-eudesmol (27.30 ± 4.97%) | [2] |

| Not Specified | Varies, can be a major component | β-eudesmol, Atractylon | [3] |

Experimental Workflow

The overall process for obtaining purified this compound from Atractylodes rhizome follows a multi-step workflow, from the preparation of the plant material to the final isolation of the target compound.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Steam Distillation

This method is a traditional and straightforward technique for extracting volatile compounds.

Materials and Equipment:

-

Dried and powdered Atractylodes rhizome (40-60 mesh)

-

Distilled water

-

Steam distillation apparatus (including a 2 L round-bottom flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place 100 g of dried and powdered Atractylodes rhizome into a 2 L round-bottom flask.

-

Add distilled water to the flask in a 10:1 water-to-material ratio (1000 mL).

-

Set up the steam distillation apparatus.

-

Heat the flask to boiling and continue distillation for 3-5 hours, collecting the distillate.[2][4]

-

The collected distillate will be a milky emulsion. Transfer it to a separatory funnel.

-

Extract the aqueous distillate with a suitable organic solvent (e.g., diethyl ether or hexane) three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude essential oil.

-

Calculate the yield of the crude essential oil.

Protocol 2: Supercritical Fluid Extraction (SFE-CO₂)

SFE-CO₂ is a green extraction technique that yields high-purity extracts without residual organic solvents. This method has been shown to provide a higher extraction rate for Atractylodes macrocephala oil compared to other methods.[1]

Materials and Equipment:

-

Dried and finely pulverized Atractylodes rhizome

-

Supercritical Fluid Extractor system with food-grade CO₂ supply

-

Extraction vessel

-

Separator vessels

Procedure:

-

Load 100 g of finely ground Atractylodes rhizome into the extraction vessel.

-

Set the extraction parameters:

-

Pressure: 25-30 MPa

-

Temperature: 40-50°C

-

CO₂ flow rate: 2-3 L/min

-

-

Pump supercritical CO₂ through the extraction vessel to dissolve the essential oils.

-

The CO₂-oil mixture flows into a separator vessel where the pressure and/or temperature is adjusted to allow the CO₂ to return to a gaseous state, causing the oil to precipitate.

-

Collect the crude essential oil from the separator.

Protocol 3: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency of solvents.

Materials and Equipment:

-

Dried and powdered Atractylodes rhizome

-

Petroleum ether or 95% ethanol

-

Erlenmeyer flask

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator